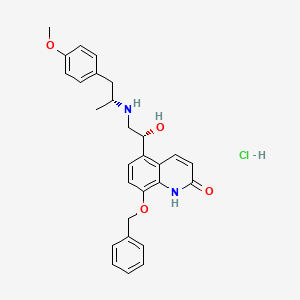

8-O-Benzyl Carmoterol Hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O4.ClH/c1-19(16-20-8-10-22(33-2)11-9-20)29-17-25(31)23-12-14-26(28-24(23)13-15-27(32)30-28)34-18-21-6-4-3-5-7-21;/h3-15,19,25,29,31H,16-18H2,1-2H3,(H,30,32);1H/t19-,25+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSIRBLJGTWGAY-UFABNHQSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)OCC4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740177 | |

| Record name | 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052689-06-1 | |

| Record name | 8-(Benzyloxy)-5-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]quinolin-2(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of Carmoterol and Analogues with Benzyl Modifications

Elucidation of Key Pharmacophores and Structural Motifs

The high potency and long duration of action of carmoterol (B116560) are attributed to several key structural features that constitute its pharmacophore. These motifs work in concert to ensure optimal binding to and activation of the β2-adrenergic receptor.

The 8-Hydroxycarbostyril Nucleus: This quinolone-based core is a critical element. Research has demonstrated that this specific nucleus is a key determinant of the high-affinity binding and slow dissociation kinetics observed with carmoterol and its analogues. nih.gov Replacing the 8-hydroxycarbostyril core with a catechol group, the pharmacophore present in agonists like isoproterenol, results in a dramatic 48-fold reduction in affinity for the β2AR and a significantly faster dissociation rate. nih.gov This underscores the importance of the carbostyril system in establishing a stable and prolonged interaction with the receptor.

The (R)-Ethanolamine Side Chain: Common to most β-adrenergic agonists, the ethanolamine (B43304) moiety is essential for binding to key residues within the receptor's transmembrane domain. The hydroxyl group on this chain, specifically in the (R)-configuration, forms a crucial hydrogen bond with an aspartate residue in transmembrane helix 3, anchoring the ligand in the orthosteric binding pocket.

The N-Substituent Group: Carmoterol possesses a (1R)-2-(p-methoxyphenyl)-1-methylethyl group attached to the amine. This lipophilic side chain is believed to interact with a hydrophobic pocket within the receptor, contributing significantly to both affinity and selectivity. SAR studies on related compounds show that the nature of this N-substituent is pivotal; modifications to the length and bulk of the chain, as well as the positioning of aromatic groups, directly impact binding affinity and dissociation rates. nih.gov

Impact of Benzyl (B1604629) Group Position and Substitutions on Ligand-Receptor Interactions

Direct experimental data on 8-O-Benzyl Carmoterol Hydrochloride is scarce. However, based on the established SAR of related compounds, the impact of such a modification can be inferred. The 8-hydroxy group of the carbostyril nucleus is known to be a critical interaction point. Modifying this position by replacing the hydrogen with a bulky benzyl group would fundamentally alter the steric and electronic properties of the pharmacophore.

The introduction of a benzyl group would:

Eliminate a Key Hydrogen Bond: The 8-hydroxy group is believed to act as a hydrogen bond donor or acceptor, contributing to the high-affinity state. Capping it with a benzyl ether would remove this capability.

Introduce Steric Hindrance: The benzyl group is significantly larger than a hydrogen atom and would likely cause steric clashes within the binding pocket, potentially disrupting the optimal orientation of the entire ligand.

Introduce New Interactions: The aromatic ring of the benzyl group could potentially form new hydrophobic or π-stacking interactions with non-polar residues in the receptor, but whether these interactions could compensate for the loss of the critical 8-hydroxy interaction is uncertain and would require experimental validation.

Given that replacement of the entire 8-hydroxycarbostyril nucleus drastically reduces affinity, it is highly probable that a significant modification at the 8-position, such as O-benzylation, would be detrimental to the compound's potency and binding kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For β2-agonists, QSAR models have been developed to predict activity and optimize drug design. nih.govnih.gov

A QSAR model for a series of carmoterol analogues would typically involve calculating a range of molecular descriptors and using statistical methods to build a predictive equation. Key descriptors often include:

Steric Descriptors: (e.g., Molecular Volume, Surface Area) which quantify the size and shape of the molecule.

Electronic Descriptors: (e.g., Partial Charges, Dipole Moment) which describe the electronic distribution and potential for polar interactions.

Hydrophobic Descriptors: (e.g., LogP, LogD) which measure the lipophilicity of the molecule, a key factor in membrane affinity and duration of action. nih.gov

Topological Descriptors: Which describe the connectivity and branching of the molecular structure.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could generate contour maps indicating where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov A study on tryptamine-based β-agonists revealed different steric and electrostatic requirements for binding to β1, β2, and β3 receptor subtypes, highlighting how QSAR can guide the design of selective ligands. nih.gov While a specific QSAR model for 8-O-Benzyl Carmoterol is not available, this methodology represents a powerful tool for systematically exploring such modifications.

Table 1: Examples of Descriptor Classes Used in QSAR Studies of β-Adrenoceptor Agonists

| Descriptor Class | Specific Examples | Relevance to Activity |

|---|---|---|

| Hydrophobicity | LogP, LogD7.4 | Influences membrane partitioning, duration of action, and access to the binding site. nih.gov |

| Electronic | pKa, Partial Atomic Charges | Determines ionization state and the potential for hydrogen bonding and electrostatic interactions. nih.gov |

| Steric (3D) | Molecular Volume, van der Waals Surface Area | Relates to the goodness-of-fit within the receptor binding pocket. nih.gov |

| Topological | Connectivity Indices | Describes molecular shape and branching, which can influence receptor fit. |

Conformational Analysis and Stereochemical Influence on Activity

The three-dimensional shape (conformation) and stereochemistry of β2-agonists are paramount for their biological activity.

Stereochemistry: Carmoterol is a pure (R,R)-isomer. The stereocenter at the hydroxyl-bearing carbon of the ethanolamine side chain must be in the (R)-configuration for high-potency agonism. This specific orientation allows the hydroxyl group to form a critical hydrogen bond with a key aspartate residue in the receptor. The second stereocenter, (R) at the carbon adjacent to the nitrogen, also contributes to the optimal positioning of the bulky N-substituent within the receptor's hydrophobic pocket.

Conformational Flexibility: While specific stereochemistry is rigid, the molecule possesses conformational flexibility due to several rotatable single bonds in the side chain. This flexibility allows the ligand to adopt the most energetically favorable conformation upon binding, maximizing its interactions with the receptor. Conformational analysis studies aim to identify these low-energy, bioactive conformations. Recent biophysical studies have shown that different agonists can stabilize distinct receptor conformations, which can lead to biased signaling (preferential activation of one signaling pathway over another). biorxiv.org The specific conformation stabilized by a ligand is therefore a crucial determinant of its downstream cellular effects.

Comparative SAR with Other Beta-Adrenoceptor Agonists

The SAR of carmoterol can be better understood by comparing its structure with other well-known long-acting β2-agonists (LABAs) like salmeterol (B1361061) and formoterol (B127741).

Salmeterol: Features a salicyl (4-hydroxy-3-hydroxymethyl-phenyl) aromatic head and a very long, lipophilic N-substituent tail. Its long duration of action is attributed to this tail, which is thought to anchor to an "exosite" on the receptor, allowing the active head to repeatedly engage and disengage with the orthosteric binding site. Unlike carmoterol, its onset of action is slower. nih.govresearchgate.net

Formoterol: Has a formanilide (B94145) aromatic head and a bulky, moderately lipophilic N-substituent similar in size to carmoterol's. It is a full agonist with a rapid onset of action, similar to carmoterol. nih.govresearchgate.net Its combination of moderate lipophilicity and high intrinsic efficacy contributes to its rapid onset and long duration.

Carmoterol's unique 8-hydroxycarbostyril structure provides a different mechanism for its long duration of action compared to salmeterol. Instead of an exosite anchor, carmoterol's high affinity and slow dissociation from the primary binding site appear to be the main drivers of its sustained effect, a property directly linked to its carbostyril nucleus. nih.gov

Table 2: Comparative Structural and Pharmacological Features of LABAs

| Feature | Carmoterol | Salmeterol | Formoterol |

|---|---|---|---|

| Aromatic Head Group | 8-Hydroxycarbostyril | Salicyl (hydroxymethyl-phenol) | Formanilide |

| N-Substituent | (R)-p-methoxyphenyl-methylethyl | Long aryloxyalkyl chain | p-methoxyphenyl-isopropyl |

| Key to Long Duration | High affinity and slow dissociation from the binding site. nih.gov | Anchoring of lipophilic tail to an "exosite". | Moderate lipophilicity allowing for membrane depot. |

| Onset of Action | Fast | Slow nih.govresearchgate.net | Fast nih.govresearchgate.net |

| Receptor Selectivity (β2 vs β1) | High | High | High |

Preclinical Pharmacological Investigations of Carmoterol with Relevance to 8 O Benzyl Derivatives

In Vitro Receptor Binding and Selectivity Studies

The interaction of a ligand with its receptor is the first step in eliciting a pharmacological response. For a β2-agonist, high affinity and selectivity for the β2-adrenoceptor over other subtypes, particularly β1-adrenoceptors found in cardiac tissue, are critical for a favorable therapeutic profile.

Radioligand binding studies and functional assays have been employed to characterize the affinity and selectivity of carmoterol (B116560) for human β-adrenoceptor subtypes. Research indicates that carmoterol possesses a significantly higher affinity for β2-adrenoceptors compared to β1-adrenoceptors. nih.govmedchemexpress.com Specifically, carmoterol has been shown to have 53 times greater affinity for the β2-adrenoceptor than for the β1-adrenoceptor. nih.gov This selectivity is a key attribute, suggesting a reduced potential for off-target cardiac effects.

In functional tissue studies, carmoterol was found to be approximately five times more selective for β2-adrenoceptors in tracheal preparations (mediating bronchodilation) than for those mediating chronotropic responses in the right atrium. nih.gov The p-methoxyphenyl group in carmoterol's structure has been identified as a critical determinant of its β2-adrenoceptor selectivity. nih.gov The substitution of the 8-hydroxyl group with a benzyl (B1604629) ether moiety in 8-O-Benzyl Carmoterol Hydrochloride could potentially alter this selectivity profile by introducing a bulky, lipophilic group near the ligand-binding pocket, possibly influencing receptor fit and affinity.

Table 1: Comparative β-Adrenoceptor Binding Affinity and Potency of Carmoterol This table presents data on the binding affinity (pKi) and functional potency (pEC50) of Carmoterol at β1 and β2-adrenoceptors. The selectivity ratio indicates the compound's preference for the β2 subtype.

| Compound | β1 pEC50 | β2 pEC50 | β2/β1 Selectivity (Affinity) |

| Carmoterol | - | 10.19 ± 0.15 | 53-fold nih.gov |

pEC50 is the negative logarithm of the molar concentration that produces 50% of the maximal response.

Intrinsic activity (IA) describes the ability of a ligand to activate its receptor once bound. It is often expressed as a percentage of the maximal response produced by a full agonist, such as isoprenaline. Carmoterol is characterized as a highly potent agonist with high intrinsic activity at the β2-adrenoceptor. nih.gov In studies using BEAS-2B endogenous cells, carmoterol demonstrated an intrinsic activity of 87 ± 9% compared to isoprenaline. Its intrinsic activity is considered comparable to that of formoterol (B127741). nih.gov In contrast, other long-acting β-agonists like salmeterol (B1361061) show lower intrinsic activity, acting as partial agonists. nih.govnih.gov

The high intrinsic efficacy of carmoterol contributes to its potent bronchodilatory effects. The modification at the 8-position in 8-O-Benzyl Carmoterol Hydrochloride could modulate this activity. The introduction of the benzyl group may affect the conformational changes in the receptor that are necessary for full activation, potentially altering the compound's profile towards that of a partial agonist or modifying its maximal effect.

Table 2: Comparative Intrinsic Activity (IA) of β2-Agonists This table compares the intrinsic activity of various β2-agonists, expressed as a percentage of the maximum effect induced by the full agonist Isoprenaline.

| Compound | Intrinsic Activity (IA) vs. Isoprenaline | Receptor/Cell System |

| Carmoterol | 87 ± 9% | Human β2-Adrenoceptor (BEAS-2B cells) |

| Indacaterol (B1671819) | 73% nih.govnih.gov | Human β2-Adrenoceptor |

| Formoterol | 90% nih.gov | Human β2-Adrenoceptor |

| Olodaterol | 88% | Human β2-Adrenoceptor |

| Salmeterol | 38% nih.govnih.gov | Human β2-Adrenoceptor |

The prolonged action and high affinity of carmoterol are attributed to its specific molecular interactions within the β2-adrenoceptor binding pocket. The molecule's carbostyril skeleton allows it to bind very firmly to the receptor. nih.goversnet.org Structural biology studies and molecular modeling have provided insights into these interactions. A key interaction involves the high-affinity binding of carmoterol being partly due to contact with the Tyr308 residue within the transmembrane 7 (TM7) region of the β2-adrenoceptor. dovepress.com

Upon binding, agonists like carmoterol induce conformational changes in the receptor, leading to its activation. This includes a contraction of the ligand-binding pocket and specific rotamer changes in conserved serine residues within transmembrane helix 5 (H5). The 8-hydroxyl group on the carbostyril ring is a key structural feature for this firm binding. nih.gov Replacing this hydrogen-bond-donating hydroxyl group with a bulky, hydrophobic benzyl ether in 8-O-Benzyl Carmoterol Hydrochloride would eliminate this potential hydrogen bond interaction and introduce significant steric bulk. This change would likely alter the ligand's orientation and interactions within the binding pocket, potentially affecting both its affinity and the dynamics of receptor activation.

Cellular Signaling Pathway Modulation (In Vitro)

Activation of the β2-adrenoceptor by an agonist initiates a cascade of intracellular events, beginning with the canonical G-protein-coupled signaling pathway.

The primary mechanism of action for β2-agonists involves the stimulation of the Gs-adenylyl cyclase pathway. ersnet.orgnewswise.com Upon agonist binding, the β2-adrenoceptor couples with a stimulatory G-protein (Gs). ersnet.org This coupling activates the Gs protein, which in turn stimulates the membrane-bound enzyme adenylyl cyclase. researchgate.net Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid and significant increase in intracellular cAMP levels. smolecule.com Studies have shown that carmoterol binding can elevate intracellular cAMP levels tenfold within 30 seconds. smolecule.com This surge in the second messenger cAMP is the critical signal that propagates the agonist's effect within the cell. newswise.com

The increase in intracellular cAMP triggers downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA), a cAMP-dependent enzyme. ersnet.orgresearchgate.netsmolecule.com Elevated cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. researchgate.net Activated PKA then phosphorylates a variety of downstream protein targets within the airway smooth muscle cell. researchgate.netsmolecule.com This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and bronchodilation. researchgate.net Additionally, cAMP can modulate the expression of certain genes through the phosphorylation of the CREB transcription factor, potentially contributing to anti-inflammatory effects. smolecule.com

Receptor Desensitization and Internalization Mechanisms

The prolonged activation of β2-adrenergic receptors by agonists can lead to receptor desensitization, a process that limits the cellular response. This involves several mechanisms, including receptor phosphorylation and internalization. For carmoterol, repeated exposure is understood to initiate desensitization pathways. One key mechanism is G protein-coupled receptor kinase (GRK)-mediated phosphorylation. Specifically, GRK2 can phosphorylate serine residues on the receptor, which enhances the binding of β-arrestin. smolecule.com This leads to the uncoupling of the receptor from its associated Gαs protein, typically within an hour of sustained exposure. smolecule.com

In Vivo Preclinical Models of Pharmacological Efficacy (Non-Human)

Carmoterol has demonstrated potent bronchodilatory effects in preclinical studies using isolated animal tissues. In the guinea pig trachea, a standard model for assessing bronchodilator activity, carmoterol is a highly potent relaxant of airway smooth muscle. nih.govnih.gov Studies show that its potency in isolated guinea pig trachea, pre-contracted with agents like histamine (B1213489) or methacholine, is greater than that of the established long-acting β2-agonists (LABAs) formoterol and salmeterol. nih.gov

The relaxing effect of carmoterol on histamine-induced contractions in the isolated trachea was found to be the most potent among a range of β-agonists. jst.go.jp Its activity was effectively blocked by a β2-selective antagonist, confirming its mechanism of action. jst.go.jp The potency of carmoterol in this model is highlighted by its low EC50 and high pD2 values reported in various studies.

| Agonist | Potency in Guinea Pig Trachea (EC50 in nM) | pD2 Value |

| Carmoterol (TA-2005) | 0.1 | 9.79 jst.go.jp |

| Formoterol | 0.6 | - |

| Salmeterol | 3.2 | - |

| Procaterol | - | <9.79 jst.go.jp |

| Isoproterenol | - | <9.79 jst.go.jp |

| Salbutamol | - | <9.79 jst.go.jp |

This table summarizes the comparative potency of Carmoterol and other β2-agonists in relaxing isolated guinea pig tracheal smooth muscle.

A key feature of carmoterol highlighted in preclinical animal models is its exceptionally long duration of action. nih.goversnet.org In vitro studies on guinea pig tracheal smooth muscle preparations revealed that the duration of its muscle relaxation activity surpassed that of both salmeterol and formoterol. dovepress.com This prolonged effect is a critical attribute for a once-daily therapeutic agent.

In vivo studies have consistently supported these findings, showing that carmoterol produces long-lasting bronchodilating effects when administered via inhalation in animal models. nih.goversnet.org The persistence of its action at human recombinant β2-adrenoceptors was found to be similar to salmeterol but longer than that of indacaterol and formoterol. Some research indicates that the bronchodilatory effect can be sustained for over 24 hours, reinforcing its potential as an ultra-long-acting β2-agonist (ultra-LABA).

Comparative preclinical studies in animal models have positioned carmoterol as a highly potent and long-acting bronchodilator relative to other established β2-agonists. In isolated guinea pig tissues, carmoterol demonstrates superior potency for the β2-adrenoceptor compared to agonists like formoterol, salbutamol, and procaterol. nih.govjst.go.jp

In terms of onset of action, carmoterol's performance is comparable to the rapid onset of formoterol and salbutamol, and notably faster than that of salmeterol. nih.gov However, its most significant advantage lies in its duration of action, which exceeds that of both formoterol and salmeterol in animal tissue models. nih.gov Furthermore, a combination of carmoterol and budesonide (B1683875) was reported to be twice as effective as a formoterol/budesonide combination in an animal model, suggesting potential synergistic benefits. nih.goversnet.org When studied in conjunction with the long-acting muscarinic antagonist tiotropium (B1237716) in guinea pigs, a positive interaction was observed, with the potency of carmoterol being significantly enhanced. nih.gov

| Parameter | Carmoterol | Formoterol | Salmeterol |

| Potency (Guinea Pig Trachea) | Higher (EC50: 0.1 nM) | Lower (EC50: 0.6 nM) | Lower (EC50: 3.2 nM) |

| Onset of Action | Fast, similar to Formoterol nih.gov | Fast nih.gov | Slower nih.gov |

| Duration of Action (Tracheal Relaxation) | Longer than Formoterol & Salmeterol nih.gov | Shorter than Carmoterol nih.gov | Shorter than Carmoterol nih.gov |

| β2/β1 Selectivity (Functional, Guinea Pig) | ~5 times (trachea vs. atria) nih.gov | High jst.go.jp | High |

This table provides a comparative overview of Carmoterol's preclinical pharmacological profile against reference compounds in animal models.

Metabolism and Biotransformation Pathways of Carmoterol Preclinical and in Vitro

Identification of Major Metabolites in Animal Models (e.g., Rat)benchchem.com

In vivo studies, particularly in rats, are essential for identifying the major metabolites formed after administration of a drug candidate. The metabolic processes are generally categorized into Phase I and Phase II reactions.

Phase I reactions introduce or expose functional groups on a xenobiotic, typically making it more polar. sigmaaldrich.com For β-receptor agonists, common Phase I pathways include oxidation, reduction, and desaturation. sigmaaldrich.commdpi.com Studies on other β-agonists in rats have shown that the parent drug can often be the major component found, with smaller amounts of metabolites resulting from reactions like methylation. nih.gov While specific data detailing the Phase I metabolites of carmoterol (B116560) in rats is limited in the public domain, the metabolic pathways for structurally related compounds often involve oxidation of the aromatic rings or the side chain. mdpi.com

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nottingham.ac.ukopenaccessjournals.com For carmoterol, glucuronidation has been identified as the primary biotransformation route in in vitro studies using both rat and human liver and lung microsomes. researchgate.net Two distinct glucuronide conjugates of carmoterol have been detected: a phenolic glucuronide and a benzylic glucuronide. researchgate.net The phenolic glucuronide is the predominant metabolite formed in both human hepatic and pulmonary tissues. researchgate.net In rats, studies with other β-agonists have also detected glucuronide and sulfate (B86663) conjugates. nih.govnih.gov

Enzyme Systems Involved in Biotransformation (In Vitro)

In vitro models, such as liver microsomes and recombinant enzymes, are used to identify the specific enzyme systems responsible for a drug's metabolism. nih.govnih.gov

The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to Phase I metabolism of a vast number of drugs. nih.govnih.gov The CYP3A subfamily, in particular, is responsible for the biotransformation of over 50% of marketed drugs. researchgate.net For other long-acting β2-agonists like indacaterol (B1671819) and vilanterol, CYP3A4 has been identified as a key enzyme in their metabolism. researchgate.netfda.gov While direct evidence specifying the exact CYP isoforms involved in carmoterol metabolism is not extensively detailed, the structural similarities to other β-agonists suggest a potential role for CYP enzymes, likely CYP3A, in any oxidative metabolism that occurs. researchgate.netresearchgate.net

Metabolism not mediated by CYP enzymes is also a critical aspect of a drug's disposition. As established, the principal metabolic pathway for carmoterol is glucuronidation, a Phase II process mediated by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net In vitro studies with a panel of recombinant human UGT isoforms have demonstrated that multiple UGTs can catalyze the formation of carmoterol glucuronides. researchgate.net The main isoforms responsible for this metabolic pathway are UGT1A1, UGT1A6, and UGT1A9, with several others contributing to a lesser extent. researchgate.net The liver is the primary site of this glucuronidation activity, although the lung also demonstrates the capability to form these conjugates. researchgate.net

| UGT Isoform | Relative Contribution to Carmoterol Glucuronidation researchgate.net |

|---|---|

| UGT1A1 | Major |

| UGT1A6 | Major |

| UGT1A9 | Major |

| UGT1A8 | Minor |

| UGT2B7 | Minor |

| UGT1A3 | Minor |

| UGT1A4 | Minor |

| UGT2B4 | Minor |

| UGT1A10 | Minor |

| UGT2B15 | Minor |

Preclinical Metabolite Profiling and Stability Assessment

Preclinical metabolite profiling aims to identify and quantify all relevant metabolites to support toxicological assessments and to understand species-specific metabolic differences. pharmaron.com This process involves incubating the compound with liver microsomes or hepatocytes from various species, including rats and humans, followed by analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). pharmaron.com

Stability assessment is also a key component of preclinical evaluation. Forced degradation studies, where a compound is exposed to harsh conditions such as heat, light, and oxidative stress, help to identify potential degradation products. For a deuterated analog of carmoterol, such studies have been proposed to ensure that the isotopic label does not exchange under analytical or storage conditions, a methodology that also provides insight into the inherent stability of the molecule's core structure. The metabolic lability of new chemical entities is often evaluated in liver microsomes from different species (e.g., rat, dog, human) to predict in vivo clearance. acs.org For carmoterol, in vitro investigations have confirmed that glucuronidation is its main biotransformation pathway, indicating its susceptibility to this Phase II metabolic process. researchgate.net

Table of Mentioned Compounds

| Compound Name | Other Names/Designations |

|---|---|

| 8-O-Benzyl Carmoterol Hydrochloride | - |

| Carmoterol | CHF 4226, TA-2005 ersnet.org |

| Budesonide (B1683875) | - |

| Formoterol (B127741) | - |

| Indacaterol | QAB-149 nih.gov |

| Salmeterol (B1361061) | - |

| Tiotropium (B1237716) Bromide | - |

Analytical Methodologies for Characterization and Quantification of 8 O Benzyl Carmoterol Hydrochloride

Chromatographic Methods Development

Chromatographic techniques are central to the separation and quantification of 8-O-Benzyl Carmoterol (B116560) Hydrochloride from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of 8-O-Benzyl Carmoterol Hydrochloride. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Stability-indicating RP-HPLC methods have been developed for related long-acting beta-agonists (LABAs) like Formoterol (B127741), which can be adapted for 8-O-Benzyl Carmoterol Hydrochloride. nih.govmdpi.com These methods are designed to separate the main compound from any potential degradation products or process-related impurities. nih.govnih.gov

A typical HPLC method would involve a C8 or C18 stationary phase, which provides the necessary hydrophobicity for retaining the analyte. nih.govmdpi.com The mobile phase is generally a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or ethanol. nih.govrjptonline.org The pH of the buffer is a critical parameter that is optimized to ensure good peak shape and resolution. Isocratic elution, where the mobile phase composition remains constant, can be employed for simpler separations, while gradient elution, with a changing mobile phase composition, is used for more complex samples containing a wider range of impurities. nih.govmdpi.com Detection is commonly performed using a UV detector at a wavelength where the molecule exhibits significant absorbance, such as around 215 nm, 230 nm, or 242 nm. nih.govmdpi.comrjptonline.org

The method is validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its linearity, precision, accuracy, specificity, and robustness. taylorandfrancis.commdpi.com

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Beta-Agonists

| Parameter | Condition |

|---|---|

| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.govrjptonline.org |

| Detection | UV at 242 nm nih.gov |

| Injection Volume | 20 µL |

| Column Temperature | 35°C |

For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful technique. mdpi.com UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC. mdpi.comresearchgate.net

When coupled with MS/MS, this method provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for the analyte. researchgate.net This is particularly advantageous for quantifying low levels of the compound and its impurities in complex matrices. researchgate.net The ionization source, such as electrospray ionization (ESI), generates ions from the analyte molecules, which are then separated by the mass analyzer. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), the method can achieve exceptional selectivity and sensitivity. mdpi.com UHPLC-MS/MS methods have been successfully developed for the simultaneous analysis of multiple beta-agonists. mdpi.comresearchgate.net

Table 2: Representative UHPLC-MS/MS Parameters for Beta-Agonist Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Zorbax EclipsePlus RRHD (3.0 × 150 mm, 1.8 µm) mdpi.com |

| Mobile Phase A | 0.1% Formic acid and 5 mM Ammonium Acetate in Water mdpi.com |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile mdpi.com |

| Flow Rate | 0.4 mL/min mdpi.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) mdpi.com |

| Detection | Tandem Mass Spectrometry (MS/MS) mdpi.com |

Gas Chromatography (GC) is generally less utilized for the analysis of compounds like 8-O-Benzyl Carmoterol Hydrochloride. This is primarily due to the compound's relatively high molecular weight, low volatility, and potential for thermal degradation at the high temperatures required for GC analysis. Direct analysis by GC is often not feasible, and derivatization steps would be necessary to increase the analyte's volatility and thermal stability. These additional sample preparation steps can be complex and time-consuming. researchgate.net Consequently, liquid chromatographic methods are overwhelmingly preferred for the analysis of this and other similar pharmaceutical compounds. researchgate.netresearchgate.net

Since Carmoterol possesses two chiral centers, the stereochemical purity of its precursors, including any chiral intermediates, is of utmost importance. google.com The different enantiomers of a chiral drug can have significantly different pharmacological activities and toxicological profiles. nih.gov Therefore, analytical methods that can separate and quantify the different enantiomers are crucial.

Chiral chromatography, a specialized form of HPLC, is the method of choice for assessing the enantiomeric purity of 8-O-Benzyl Carmoterol Hydrochloride. nih.gov This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. taylorandfrancis.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of beta-agonists. researchgate.net For instance, a Chiralpak ID column has been successfully used for the enantiomeric separation of Vilanterol, another long-acting beta-agonist. nih.gov The mobile phase in chiral chromatography often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol, with a small amount of an amine modifier to improve peak shape and resolution. nih.gov

The development of a robust chiral separation method is a critical step in ensuring that the desired enantiomer is produced with high purity. nih.gov

Table 3: Example Chiral HPLC Method Parameters for a Related Beta-Agonist

| Parameter | Condition |

|---|---|

| Column | Chiralpak ID (250 × 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Hexane : Ethanol : Ethanolamine (B43304) (75:25:0.1, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV |

| Column Temperature | Ambient |

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the chemical structure and concentration of 8-O-Benzyl Carmoterol Hydrochloride.

UV-Visible spectrophotometry is a straightforward and robust technique for the quantification of 8-O-Benzyl Carmoterol Hydrochloride, often used in conjunction with HPLC for detection. googleapis.com The molecule possesses chromophores, specifically the quinolinone and benzyl (B1604629) groups, which absorb light in the ultraviolet region of the electromagnetic spectrum. A UV-Visible spectrum, which is a plot of absorbance versus wavelength, can be recorded to determine the wavelength of maximum absorbance (λmax). This λmax is then used for quantitative analysis as the sensitivity is highest at this wavelength.

For routine quantification, the absorbance of a solution of known concentration is measured at a fixed wavelength, typically the λmax. The concentration of unknown samples can then be determined by comparing their absorbance to a calibration curve prepared from standards of known concentrations. In the context of HPLC, a UV detector is set to a specific wavelength (e.g., 215 nm, 230 nm, or 242 nm for related compounds) to continuously monitor the column effluent and quantify the analyte as it elutes. nih.govmdpi.comrjptonline.org

Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of organic molecules such as 8-O-Benzyl Carmoterol Hydrochloride. When coupled with a separation technique like liquid chromatography (LC-MS), it provides both qualitative and quantitative data. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent molecule by providing a highly accurate mass measurement, which is a crucial first step in identification.

For detailed structural analysis, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule of 8-O-Benzyl Carmoterol Hydrochloride is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is predictable and provides a veritable fingerprint of the molecule, allowing for unambiguous identification and characterization of its different structural motifs. For instance, characteristic fragmentation would involve the cleavage of the benzyl group, the ether linkage, and fragmentations along the amino alcohol side chain. This capability is also vital for identifying and characterizing impurities and degradation products. scirp.org

Quantitative analysis is typically performed using LC-MS/MS in multiple reaction monitoring (MRM) mode. This approach offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. For 8-O-Benzyl Carmoterol Hydrochloride, one would select the protonated parent ion as the precursor and monitor one or more of its specific fragment ions. This method is the gold standard for quantifying low levels of pharmaceuticals in complex matrices. semanticscholar.org

Table 1: Hypothetical MS/MS Transitions for Quantification of 8-O-Benzyl Carmoterol Hydrochloride

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Application |

|---|---|---|---|---|

| 8-O-Benzyl Carmoterol HCl | 497.24 | 406.20 | 15 | Quantification (Loss of Benzyl) |

| 8-O-Benzyl Carmoterol HCl | 497.24 | 164.11 | 25 | Confirmation (Side-chain fragment) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural confirmation of organic compounds. rsc.org While MS provides information on mass and fragmentation, NMR elucidates the precise arrangement of atoms and their connectivity within the molecule. libretexts.org One-dimensional (1D) NMR experiments like ¹H and ¹³C NMR provide essential information. The ¹H NMR spectrum would confirm the presence and environment of all protons, such as those on the benzyl group, the quinolinone core, and the methoxy-phenyl moiety. The integration of the signals gives the ratio of protons in each environment. libretexts.org The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. For a molecule like 8-O-Benzyl Carmoterol Hydrochloride, these experiments would unequivocally confirm the position of the benzyl group at the 8-oxygen of the quinolinone core and verify the structure of the entire side chain, thus distinguishing it from any potential isomers. researchgate.netmdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Moieties of 8-O-Benzyl Carmoterol Hydrochloride

| Structural Moiety | Atom | Predicted Chemical Shift (ppm) | Technique |

|---|---|---|---|

| Benzyl CH₂ | ¹H | ~5.2 | ¹H NMR |

| Benzyl CH₂ | ¹³C | ~71 | ¹³C NMR |

| Benzyl Aromatic | ¹H | 7.3-7.5 | ¹H NMR |

| Quinolinone Aromatic | ¹H | 6.8-8.0 | ¹H NMR |

| CH-OH | ¹H | ~5.0 | ¹H NMR |

| CH-OH | ¹³C | ~69 | ¹³C NMR |

| OCH₃ | ¹H | ~3.8 | ¹H NMR |

| OCH₃ | ¹³C | ~55 | ¹³C NMR |

Predicted values are based on standard chemical shift ranges for similar functional groups.

Validation of Analytical Methods for Research Applications

For research applications, it is crucial that the analytical methods used are properly validated to ensure the reliability and accuracy of the data generated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unodc.org The International Council for Harmonisation (ICH) provides guidelines on the characteristics to be considered during the validation of analytical procedures. europa.eu

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For an LC-MS/MS method for 8-O-Benzyl Carmoterol Hydrochloride, specificity is demonstrated by showing that there are no interfering peaks at the retention time and m/z transition of the analyte in blank matrix samples (e.g., plasma, buffer). ich.orgeuropa.eu This is often confirmed by analyzing spiked samples, where the analyte is added to a blank matrix, and also by analyzing samples containing known related substances to ensure they are chromatographically resolved from the main analyte peak. ich.orgeuropa.eu The lack of specificity of a single analytical procedure can be compensated by other supporting procedures. ich.org

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu To establish linearity, a series of standards of known concentrations are analyzed. The response (e.g., peak area) is then plotted against concentration, and a linear regression analysis is performed. A minimum of five concentration levels is typically recommended. europa.eu

Table 3: Illustrative Linearity Data for 8-O-Benzyl Carmoterol Hydrochloride Analysis

| Concentration (ng/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 5,100 |

| 5.0 | 24,900 |

| 25.0 | 126,000 |

| 100.0 | 505,000 |

| 500.0 | 2,510,000 |

| Regression Equation: y = 5015x + 85 | |

| Correlation Coefficient (R²): 0.9995 |

The specified range for assay is typically 80% to 120% of the test concentration, while for impurity determination it may range from the reporting level of the impurity to 120% of the specification limit. europa.eu

Sensitivity (Limit of Detection and Quantification)

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, but not necessarily quantified, with a stated confidence level. unodc.org The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy. arci.com These limits are crucial for the analysis of impurities or for pharmacokinetic studies where concentrations can be very low. The LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3:1, while the LOQ is typically determined at a signal-to-noise ratio of 10:1. nih.gov

Table 4: Representative Sensitivity Parameters for 8-O-Benzyl Carmoterol Hydrochloride

| Parameter | Definition | Typical Value (LC-MS/MS) |

|---|---|---|

| Limit of Detection (LOD) | Lowest concentration with a signal-to-noise ratio of 3:1 | 0.1 ng/mL |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision and accuracy (e.g., RSD < 20%) | 0.5 ng/mL |

Precision and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ich.org It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (within-run precision) and intermediate precision (between-run or inter-day precision). ich.org

Accuracy is the closeness of the test results obtained by the method to the true value. ich.org It is typically determined by analyzing samples with known concentrations (e.g., spiked control samples) and expressing the result as a percentage of recovery. ich.org Both precision and accuracy are evaluated by analyzing replicate Quality Control (QC) samples at multiple concentration levels (e.g., low, medium, and high) across the analytical range. ich.org

Table 5: Example Precision and Accuracy Data for 8-O-Benzyl Carmoterol Hydrochloride QC Samples

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Low | 1.5 | 4.5% | 6.8% | 102.5% |

| Medium | 75.0 | 3.1% | 5.2% | 98.9% |

| High | 400.0 | 2.5% | 4.1% | 101.3% |

Acceptance criteria for precision are often ≤15% RSD (≤20% at the LOQ), and for accuracy, results are often expected to be within ±15% of the nominal value (±20% at the LOQ).

Characterization of Impurities and Degradants using Analytical Techniques

The characterization of impurities and degradation products is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug product. This process involves subjecting the drug substance to stress conditions to induce degradation and then employing sophisticated analytical techniques to identify and quantify the resulting impurities. While specific documented studies on the forced degradation of 8-O-Benzyl Carmoterol Hydrochloride are not publicly available, the general methodologies for such analyses are well-established within the pharmaceutical industry.

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and pathways. These studies typically involve exposing the active pharmaceutical ingredient (API) to a variety of harsh conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis, to accelerate the degradation process. The goal is to generate a degradation profile that can help in the development and validation of stability-indicating analytical methods.

The identification and structural elucidation of these impurities and degradants rely on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a cornerstone for separating the drug substance from its related impurities. When coupled with mass spectrometry (LC-MS), it becomes a powerful tool for determining the molecular weights of the degradants and gathering structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the unknown compounds.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique for the definitive structural characterization of isolated impurities. While requiring a larger amount of sample compared to MS, NMR provides detailed information about the chemical structure and stereochemistry of the molecule.

Although specific data tables for the impurities and degradants of 8-O-Benzyl Carmoterol Hydrochloride cannot be provided due to the absence of published research, the following table illustrates the typical format and type of information that would be generated from such a study. This hypothetical data is based on common degradation pathways for similar pharmaceutical compounds.

Hypothetical Data Table of Potential Degradants of 8-O-Benzyl Carmoterol Hydrochloride

| Potential Degradant | Stress Condition | Proposed Structure/Modification | Analytical Technique for Identification |

| Impurity A | Acid Hydrolysis | Cleavage of the ether linkage | HPLC, LC-MS/MS |

| Impurity B | Base Hydrolysis | Hydrolysis of the amide group | HPLC, LC-MS/MS |

| Impurity C | Oxidation | Oxidation of the secondary alcohol | HPLC, LC-MS/MS |

| Impurity D | Photolysis | Benzyl group cleavage | HPLC, LC-MS/MS, NMR |

| Impurity E | Thermal Degradation | Dehydration | HPLC, LC-MS/MS |

It is crucial to emphasize that the above table is for illustrative purposes only and does not represent actual experimental data for 8-O-Benzyl Carmoterol Hydrochloride. The actual impurities and degradants would need to be determined through rigorous experimental work following established regulatory guidelines. The development of a stability-indicating method would then involve validating its ability to separate and quantify these identified impurities from the parent drug substance.

Computational and Theoretical Studies in Drug Discovery and Lead Optimization

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov For 8-O-Benzyl Carmoterol (B116560) Hydrochloride, the primary target is the β2-adrenergic receptor (β2-AR), a G protein-coupled receptor (GPCR) crucial in the relaxation of airway smooth muscle. nih.govnih.gov

Molecular docking studies would be employed to place 8-O-Benzyl Carmoterol Hydrochloride into the three-dimensional structure of the β2-AR. The goal is to determine the most stable binding pose and to quantify the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.govnih.gov The interactions between the ligand and the receptor's amino acid residues are then analyzed. Key interactions for β2-agonists typically involve hydrogen bonds with serine and aspartate residues, as well as aromatic interactions with phenylalanine or tyrosine residues within the binding pocket. researchgate.netnih.gov

The introduction of the large benzyl (B1604629) group at the 8-O position, compared to the parent compound carmoterol, is of particular interest. Docking simulations would elucidate how this structural modification affects the binding orientation and interaction profile. It could potentially form additional hydrophobic or π-π stacking interactions with the receptor, which might influence the compound's potency and duration of action. researchgate.net The results from such a study would be crucial for understanding the structure-activity relationship (SAR) of this derivative.

Illustrative Molecular Docking Results Below is an interactive table illustrating the type of data generated from a molecular docking study of 8-O-Benzyl Carmoterol Hydrochloride with the β2-adrenergic receptor.

| Interaction Type | Interacting Residue (β2-AR) | Ligand Group Involved | Distance (Å) |

| Hydrogen Bond | Asp-113 | Amine Nitrogen | 2.8 |

| Hydrogen Bond | Ser-204 | Hydroxyl Group | 3.1 |

| Aromatic (π-π) | Phe-290 | Phenyl Ring of Benzyl Group | 4.5 |

| Hydrophobic | Val-114 | Benzyl Group | 3.9 |

| Hydrophobic | Trp-286 | Methoxyphenyl Ring | 4.2 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, accounting for the flexibility of both the ligand and the protein. researchgate.net An MD simulation for the 8-O-Benzyl Carmoterol Hydrochloride-β2-AR complex would involve simulating the movements and interactions of every atom in the system over a period of nanoseconds to microseconds.

These simulations are critical for:

Conformational Analysis: Assessing the stability of the binding pose predicted by docking. MD can reveal whether the initial pose is maintained or if the ligand shifts to a more stable conformation. mdpi.com

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can determine if the complex is stable. A stable complex will show minimal fluctuations in its structure. researchgate.net

Binding Free Energy Calculation: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding affinity than docking scores alone. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often utilizing methods like Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. mdpi.comrsdjournal.org These calculations are not typically used for large protein-ligand complexes but are invaluable for studying the isolated ligand.

For 8-O-Benzyl Carmoterol Hydrochloride, quantum chemistry would be used to calculate:

Electron Distribution and Electrostatic Potential: Mapping the electron density to identify electron-rich and electron-poor regions. This helps explain which parts of the molecule are likely to engage in hydrogen bonding or electrostatic interactions. mdpi.com

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity. mdpi.com

Bond Strengths and Geometries: Precisely calculating bond lengths, angles, and the energy required to break bonds, which can be relevant for predicting metabolic stability. nasa.gov

Understanding the electronic structure is fundamental to rationalizing the interactions observed in docking and MD simulations and can guide the design of new derivatives with improved properties. arxiv.org

Illustrative Quantum Chemical Properties This table shows examples of parameters that would be calculated for 8-O-Benzyl Carmoterol Hydrochloride.

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity |

| Dipole Moment | 3.5 Debye | Measures overall polarity |

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Relevant Parameters

Before a compound can be considered a viable drug candidate, its ADME (Absorption, Distribution, Metabolism, and Excretion) properties must be evaluated. nih.gov In silico tools and models can predict these properties based on the molecule's structure, saving significant time and resources. researchgate.net

For 8-O-Benzyl Carmoterol Hydrochloride, various parameters would be predicted:

Absorption: Parameters like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are estimated. Lipophilicity (LogP) and the number of hydrogen bond donors/acceptors are key factors. nih.gov The addition of the benzyl group would likely increase the lipophilicity of carmoterol, potentially affecting its absorption and distribution characteristics. ebi.ac.uk

Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free concentration of a drug, while BBB penetration is generally not desired for peripherally acting drugs like β2-agonists.

Metabolism: Identifying likely sites of metabolism by cytochrome P450 (CYP) enzymes. The benzyl and methoxyphenyl groups would be probable sites for metabolic reactions like hydroxylation or O-dealkylation.

Predicted ADME Parameters (Illustrative) This interactive table provides a summary of key ADME parameters that could be predicted for the compound.

| ADME Parameter | Predicted Value/Classification | Implication |

| Lipophilicity (LogP) | 3.9 | High lipophilicity |

| Water Solubility (LogS) | -4.5 | Low aqueous solubility |

| Human Intestinal Absorption | > 90% | Well-absorbed from the gut |

| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |

| Plasma Protein Binding | > 95% | High binding to plasma proteins |

Rational Design Strategies for Structural Modifications

The insights gained from the computational studies described above form the basis for rational drug design. nih.govnih.gov If, for instance, modeling studies on 8-O-Benzyl Carmoterol Hydrochloride revealed suboptimal properties, new derivatives could be designed to overcome these limitations.

Strategies for modification might include:

Improving Potency/Affinity: If docking shows a void in the binding pocket near the benzyl group, derivatives with larger or different substituents could be designed to fill this space and form additional favorable interactions. acs.orgacs.org

Enhancing Selectivity: By comparing the binding pockets of the β2-AR with other related receptors (like the β1-AR), modifications can be made to exploit differences and increase selectivity, thereby reducing potential side effects. nih.gov

Optimizing ADME Properties: If the predicted metabolic stability is low due to the benzyl group, modifications could be made to block the site of metabolism, for example, by adding a fluorine atom. researchgate.net

This iterative cycle of computational prediction, chemical synthesis, and experimental testing is the cornerstone of modern lead optimization, allowing for the efficient development of safer and more effective therapeutic agents. mdpi.commdpi.com

Intellectual Property and Patent Landscape Surrounding Carmoterol and Its Benzyl Derivatives

Analysis of Patent Claims Related to Synthesis Processes

Patents surrounding carmoterol (B116560) often claim specific processes for its synthesis, aiming to protect more efficient and economically viable manufacturing methods. A key area of focus in these patents is the synthesis of optically pure carmoterol, particularly the (R,R)-enantiomer, which is the active form of the drug.

One patented process involves the condensation of an oxiranyl compound with an amine. The specifics of this process, including the nature of the substituent groups (R1 and R2), are often broadly claimed to cover a wide range of potential synthetic routes. For instance, R1 can be a variety of groups including alkyl, aryl, and benzyl (B1604629), while R2 can be hydrogen or a protecting group like a substituted benzyl.

A notable aspect of these patents is the aim to overcome the disadvantages of prior art, such as cumbersome and expensive multi-step syntheses. For example, some earlier methods utilized expensive reagents like benzyltrimethylammonium (B79724) dichloroiodate, which patents for newer processes have sought to avoid. The claims in these patents often detail specific reaction conditions, such as the use of particular solvents and reagents, and methods for purifying the final product to achieve high optical purity.

A significant challenge addressed in synthesis-related patents is the prevention of dimeric impurities and regioisomers, which can be difficult to separate from the desired product. Patented processes often describe specific conditions to minimize the formation of these byproducts.

Patenting of Novel Intermediate Compounds

A crucial strategy in protecting the intellectual property of carmoterol involves the patenting of novel intermediate compounds generated during its synthesis. This approach provides an additional layer of protection beyond the final active pharmaceutical ingredient (API). Should a competitor attempt to use the same synthetic pathway, they would infringe on the patent for the intermediate, even if they slightly modify the final steps to produce a different salt of carmoterol.

The commercial development of new drugs often faces challenges in scaling up from laboratory to industrial production. The discovery and patenting of novel intermediates that facilitate a smoother transition to large-scale synthesis are therefore highly valuable. These intermediates might, for instance, involve protecting groups that are more readily removed in the final stages of the synthesis.

Strategies for Protecting Chemical Structures and Derivatives

Protecting chemical structures and their derivatives is a cornerstone of pharmaceutical intellectual property strategy. For compounds like carmoterol, this involves several layers of protection.

Protecting Groups: A key strategy in the synthesis of complex molecules like carmoterol is the use of protecting groups. These are temporary modifications to a functional group to prevent it from reacting while other parts of the molecule are being altered. The choice of protecting group is critical and can be a point of innovation and patentability. For instance, the use of a benzyl group to protect a hydroxyl group is a common strategy. The specific conditions for adding and removing these protecting groups can also be claimed in patents. An "orthogonal protecting group strategy" allows for the selective removal of one protecting group in the presence of others, which is highly valuable in multi-step syntheses.

Derivatives and Analogs: Pharmaceutical companies often patent a wide range of derivatives of a lead compound. This can include different salts, esters, and other modifications. This strategy, often referred to as creating a "patent thicket," can make it difficult for competitors to develop similar drugs without infringing on existing patents. In the context of carmoterol, patents may cover various pharmaceutically acceptable salts beyond the hydrochloride salt.

Markush Structures: Patents often use Markush structures in their claims. These are generic chemical structures that define a class of related compounds by indicating variable substituent groups at different positions. This allows a single patent to cover a vast number of related molecules, providing broad protection.

Global Patenting Trends and Geographical Considerations

The patenting of pharmaceuticals like carmoterol is a global endeavor, with companies seeking protection in key markets around the world. Patent applications for processes to prepare isomers of carmoterol have been filed in numerous jurisdictions, including the United States, Europe, Canada, Japan, Korea, Australia, and New Zealand.

The global patent landscape for beta-2 adrenergic agonists, the class of drugs to which carmoterol belongs, is dynamic. There is a continuous effort to develop new and improved agonists, including long-acting beta-agonists (LABAs) and ultra-LABAs. This drives ongoing patent filings as companies seek to protect their innovations in this competitive therapeutic area.

Geographical considerations are crucial in patent strategy. The strength and enforcement of patent laws vary between countries. Therefore, pharmaceutical companies strategically file for patents in countries with significant market potential and robust intellectual property protection. The rising prevalence of respiratory diseases in emerging economies has also made these regions increasingly important for patent filings.

Freedom-to-Operate Analysis in Chemical Synthesis

A freedom-to-operate (FTO) analysis is a critical step for any company planning to develop and commercialize a new drug or a new synthesis process. This analysis aims to determine whether a proposed product or process infringes on the existing patent rights of others.

For the chemical synthesis of a compound like 8-O-Benzyl Carmoterol Hydrochloride, an FTO analysis would involve a thorough search and analysis of existing patents. This would include patents covering:

The carmoterol molecule itself.

Specific stereoisomers of carmoterol.

The use of carmoterol for specific medical indications.

Processes for synthesizing carmoterol and its intermediates.

Novel intermediates used in the synthesis.

Formulations containing carmoterol.

The F

Future Research Directions and Unexplored Avenues for 8 O Benzyl Carmoterol Hydrochloride

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The synthesis of carmoterol (B116560) and its derivatives can be a multi-step process. google.com Future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 8-O-Benzyl Carmoterol Hydrochloride. This could involve the exploration of novel catalysts, flow chemistry techniques, and greener solvents to streamline the manufacturing process. researchgate.netdrugtargetreview.com

Key areas for investigation include:

Catalyst Innovation: Investigating new catalytic systems for the key coupling and cyclization reactions could significantly improve yield and reduce reaction times.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, leading to higher purity and less waste compared to traditional batch methods.

Green Chemistry Principles: The adoption of solvents with lower environmental impact and the design of synthetic pathways that minimize the generation of hazardous byproducts are crucial for sustainable drug development.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Traditional Batch Synthesis | Well-established methods | Optimization of existing steps, solvent reduction. |

| Flow Chemistry | Improved process control, higher yields, enhanced safety. | Development of stable and efficient flow reactors for key transformations. |

| Catalytic Innovations | Increased reaction rates, higher selectivity, reduced waste. | Screening and development of novel, highly active and selective catalysts. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for specific synthetic steps. |

Advanced Structural Modifications and their Pharmacological Implications

The introduction of an 8-O-benzyl group to the carmoterol scaffold is a significant structural modification that warrants thorough investigation. The benzyl (B1604629) group could influence the compound's lipophilicity, receptor binding affinity, and duration of action. Future studies should systematically explore the structure-activity relationships (SAR) of this and other related modifications. researchgate.net

Potential research directions include:

Systematic Analog Synthesis: Synthesizing a series of analogs with different substituents on the benzyl ring to probe the effects of electronics and sterics on pharmacological activity.

In Vitro and In Silico Profiling: Comprehensive in vitro assays to determine receptor binding affinity, selectivity, and functional activity, complemented by computational modeling to predict binding modes and rationalize observed activities.

Pharmacokinetic Studies: Investigating how the 8-O-benzyl group affects the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

The following table outlines the potential pharmacological implications of the 8-O-benzyl modification:

| Pharmacological Parameter | Potential Implication of 8-O-Benzyl Group | Research Objective |

| Receptor Affinity (β2) | May increase or decrease depending on interactions within the binding pocket. | Quantify binding affinity through radioligand binding assays. |

| Receptor Selectivity (β2 vs. β1/β3) | Could alter selectivity profile, potentially reducing off-target effects. | Determine selectivity ratios using a panel of receptor binding assays. |

| Duration of Action | Increased lipophilicity may lead to a longer duration of action. | Assess duration of bronchodilatory effect in preclinical models. |

| Metabolic Stability | The benzyl group may be a site for metabolism, affecting the drug's half-life. | Identify metabolites and metabolic pathways in liver microsome assays. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.govresearchgate.net These powerful computational tools can be leveraged to accelerate the design and optimization of novel compounds like 8-O-Benzyl Carmoterol Hydrochloride.

Future applications of AI and ML in this context include:

Predictive Modeling: Developing QSAR (Quantitative Structure-Activity Relationship) models to predict the biological activity of new analogs before synthesis, saving time and resources. nih.gov

De Novo Drug Design: Using generative AI models to design novel molecules with desired pharmacological properties from scratch. nih.gov

ADMET Prediction: Employing ML algorithms to predict the pharmacokinetic and toxicity profiles of virtual compounds, helping to prioritize candidates for synthesis and testing. acs.org

Exploration of New Preclinical Disease Models for Carmoterol Efficacy

To accurately assess the therapeutic potential of 8-O-Benzyl Carmoterol Hydrochloride, it is crucial to utilize relevant and predictive preclinical disease models. While traditional models of asthma and COPD have been valuable, there is a growing need for more sophisticated systems that better recapitulate human disease pathophysiology. tandfonline.comnih.gov

Future research should focus on:

Humanized Models: Utilizing genetically modified animal models that express human β2-adrenergic receptors to obtain more clinically relevant data.

Organ-on-a-Chip Technology: Developing microfluidic devices that mimic the structure and function of the human lung to study drug efficacy and toxicity in a more physiological context. reprocell.com

Disease-Specific Models: Employing models that represent different phenotypes and endotypes of asthma and COPD to evaluate the compound's efficacy in specific patient populations. slideshare.netsyncrosome.com

The table below summarizes various preclinical models and their potential applications:

| Preclinical Model | Application for 8-O-Benzyl Carmoterol Hydrochloride | Key Readouts |

| In Vitro Human Bronchial Smooth Muscle Relaxation | Assess direct bronchodilatory effect. reprocell.com | Potency (EC50), Efficacy (Emax). |

| Ovalbumin-Challenged Mouse Model of Asthma | Evaluate effects on allergic airway inflammation and hyperresponsiveness. tandfonline.comsyncrosome.com | Airway resistance, inflammatory cell influx, cytokine levels. |

| Cigarette Smoke-Induced Mouse Model of COPD | Assess efficacy in a model of chronic lung inflammation and emphysema. nih.gov | Lung function, inflammatory markers, airspace enlargement. |

| Human Lung Tissue Explants | Study drug effects in a more complex human tissue environment. reprocell.com | Bronchodilation, anti-inflammatory effects. |

Investigation of Stereoisomeric Effects on Pharmacological Profiles

Carmoterol is a chiral molecule, meaning it exists as different stereoisomers. google.com It is well-established in pharmacology that stereoisomers of a drug can have significantly different pharmacological and toxicological properties. nih.goviipseries.orgresearchgate.netnih.govslideshare.net Therefore, a thorough investigation of the stereoisomers of 8-O-Benzyl Carmoterol Hydrochloride is essential.

Key research objectives include:

Stereoselective Synthesis: Developing synthetic methods to produce each stereoisomer in high purity.

Pharmacological Characterization of Individual Isomers: Evaluating the receptor binding affinity, functional activity, and off-target effects of each individual stereoisomer.

Pharmacokinetic Profiling of Isomers: Determining if there are differences in the absorption, distribution, metabolism, and excretion of the individual stereoisomers.

The potential differences between stereoisomers are highlighted in the following table:

| Property | R,R-Isomer (Hypothetical) | S,S-Isomer (Hypothetical) | R,S-Isomer (Hypothetical) | S,R-Isomer (Hypothetical) |

| β2 Receptor Agonism | High Potency | Low Potency | Variable | Variable |

| Off-Target Effects | Minimal | Potential for adverse effects | Variable | Variable |

| Metabolic Rate | Slower | Faster | Variable | Variable |

| Therapeutic Index | High | Low | Variable | Variable |

By systematically exploring these future research directions, the scientific community can unlock the full therapeutic potential of 8-O-Benzyl Carmoterol Hydrochloride and contribute to the development of next-generation respiratory medicines.

Q & A

Q. What synthetic methodologies are recommended for introducing the 8-O-benzyl group to Carmoterol Hydrochloride?

The 8-O-benzylation of Carmoterol Hydrochloride can be achieved via nucleophilic substitution or Mitsunobu reaction. For benzyl ether formation, benzyl chloride/bromide in the presence of a base (e.g., NaH or K₂CO₃) under anhydrous conditions is commonly used. Protecting groups for other functional groups (e.g., amines) may be required to avoid side reactions. Post-synthesis purification via column chromatography or recrystallization is critical, followed by structural confirmation using NMR (¹H/¹³C) and mass spectrometry .

Q. What validated analytical methods ensure purity and quantification of 8-O-Benzyl Carmoterol Hydrochloride?

Reverse-phase HPLC with UV detection is widely used. A validated method includes:

- Column : C18 (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) .

- Mobile phase : Methanol/water or acetonitrile/buffer (e.g., 0.03 M phosphate buffer, pH 3.0) in gradient or isocratic mode.

- Detection : UV at 207–220 nm, optimized for benzyl chromophores.

- Validation : Linear range (e.g., 1–50 µg/mL), recovery (>98%), and precision (RSD <2%) as per ICH guidelines .

Q. How should 8-O-Benzyl Carmoterol Hydrochloride be stored to maintain stability?

Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid humidity to prevent hydrolysis of the benzyl ether. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation via HPLC. Decomposition products may include free Carmoterol (via debenzylation) or oxidized derivatives .

Advanced Research Questions

Q. What experimental designs assess the β₂-adrenergic receptor binding affinity of 8-O-Benzyl Carmoterol Hydrochloride?

Use radioligand displacement assays with [³H]-CGP-12177 or functional cAMP assays in HEK-293 cells expressing human β₂ receptors.

- Protocol : Incubate test compound (0.1 nM–10 µM) with membrane preparations, measure displacement of radiolabeled ligand, and calculate IC₅₀ values.

- Controls : Include isoproterenol (full agonist) and propranolol (antagonist). Data normalization and curve fitting (e.g., GraphPad Prism) are essential .

Q. How can metabolic pathways of 8-O-Benzyl Carmoterol Hydrochloride be characterized in vitro?

Use liver microsomes (human/rat) or hepatocyte models:

- Incubation : 1–4 hours with NADPH cofactor.

- Metabolite profiling : LC-MS/MS to identify phase I (oxidation, debenzylation) and phase II (glucuronidation) metabolites.

- Kinetics : Determine intrinsic clearance (CLint) using substrate depletion assays .

Q. How to resolve discrepancies in pharmacological data caused by impurities or isomerism?

- Impurity profiling : Use HPLC-MS to detect trace benzylated byproducts (e.g., 4-Benzyloxyaniline derivatives, as listed in ).

- Chiral analysis : If the benzyl group introduces stereoisomerism, employ chiral columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Bioactivity correlation : Compare pure vs. impure batches in receptor assays to isolate confounding effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。